molecular formula C21H15BrN2OS B4749657 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one

2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one

Cat. No.: B4749657
M. Wt: 423.3 g/mol
InChI Key: ITZPZBZSMXUDGV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core substituted with a benzylsulfanyl group at the 2-position and a 4-bromophenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-bromobenzyl chloride and a suitable base.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be attached via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The 4-bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom on the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-3-phenylquinazolin-4(3H)-one: Lacks the bromine atom on the phenyl ring.

    2-(Methylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one: Has a methylsulfanyl group instead of a benzylsulfanyl group.

    2-(Benzylsulfanyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Contains a chlorine atom instead of a bromine atom on the phenyl ring.

Uniqueness

2-(Benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one is unique due to the presence of both the benzylsulfanyl and 4-bromophenyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-benzylsulfanyl-3-(4-bromophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c22-16-10-12-17(13-11-16)24-20(25)18-8-4-5-9-19(18)23-21(24)26-14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZPZBZSMXUDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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